molecular formula C8H6Cl2N2 B1648395 1-Chlorophthalazine hydrochloride CAS No. 300843-36-1

1-Chlorophthalazine hydrochloride

Cat. No. B1648395
Key on ui cas rn: 300843-36-1
M. Wt: 201.05 g/mol
InChI Key: VWXKUBPEUUXLPV-UHFFFAOYSA-N
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Patent
US07531653B2

Procedure details

A 3-neck 2 L round-bottomed flask was charged with phosphorous oxychloride (306 g, 2 mol. eq.) and cooled to about 0 to 5° C. To this was added 73 g of powdered phthalazinone (0.5 mol eq.). The reaction mass appeared as a suspension and was heated to about 60° C. with stirring. The progress of the reaction was monitored by HPLC. While the reaction mixture was maintained at approximately 50° C., about 65% of the phosphorous oxychloride was distilled out under vacuum. The concentrated reaction mixture was cooled to room temperature, about 375 mL of ethyl acetate was added, and then the mixture was purged with HCl gas for about 30 min.; thereafter, the mixture was cooled to a temperature of 0 to 5° C. and stirred for about one hour. The resulting pale yellow material was filtered and washed with 150 mL of cold ethyl acetate. The isolated material was 1-chlorophthalazine hydrochloride, which was dried under vacuum for about 3 hrs at 30° C. Yield =65%; purity=99%.
Quantity
306 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH:6]1[CH:7]=[CH:8][C:9]2[C:10](=[CH:12][N:13]=[N:14][C:15]=2O)[CH:11]=1>C(OCC)(=O)C>[ClH:3].[Cl:3][C:15]1[C:9]2[C:10](=[CH:11][CH:6]=[CH:7][CH:8]=2)[CH:12]=[N:13][N:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
306 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
C=1C=CC=2C(C1)=CN=NC2O
Step Three
Name
Quantity
375 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to about 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
While the reaction mixture was maintained at approximately 50° C.
DISTILLATION
Type
DISTILLATION
Details
about 65% of the phosphorous oxychloride was distilled out under vacuum
CUSTOM
Type
CUSTOM
Details
The concentrated reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was purged with HCl gas for about 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
thereafter, the mixture was cooled to a temperature of 0 to 5° C.
STIRRING
Type
STIRRING
Details
stirred for about one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting pale yellow material was filtered
WASH
Type
WASH
Details
washed with 150 mL of cold ethyl acetate
CUSTOM
Type
CUSTOM
Details
was dried under vacuum for about 3 hrs at 30° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Yield =65%

Outcomes

Product
Name
Type
Smiles
Cl.ClC1=NN=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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